3-{[(3-Methylphenyl)carbamoyl]methoxy}benzoic acid
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Overview
Description
3-{[(3-Methylphenyl)carbamoyl]methoxy}benzoic acid is a chemical compound known for its diverse applications in scientific research and industry It is a derivative of benzoic acid and features a complex structure that includes a methylanilino group and an oxoethoxy linkage
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of methocarbamol involves rapid absorption in the body after administration . It is distributed throughout all tissues, with significant amounts found in the plasma, liver, lungs, and kidneys . The brain and spinal cord contain relatively lower concentrations . Methocarbamol is metabolized through hydroxylation or conjugation with glycine or glucuronic acid, and the metabolites are primarily excreted in urine and feces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methylphenyl)carbamoyl]methoxy}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-hydroxybenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Methylphenyl)carbamoyl]methoxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methylanilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-{[(3-Methylphenyl)carbamoyl]methoxy}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in inhibiting specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic acid: A non-steroidal anti-inflammatory drug with a similar structure but different functional groups.
Mefenamic acid: Another NSAID with a similar core structure but different substituents.
Flufenamic acid: Shares a similar fenamate structure but has different pharmacological properties.
Uniqueness
3-{[(3-Methylphenyl)carbamoyl]methoxy}benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylanilino group and oxoethoxy linkage make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[2-(3-methylanilino)-2-oxoethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11-4-2-6-13(8-11)17-15(18)10-21-14-7-3-5-12(9-14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTZIJUWUCLRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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